2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid
Description
Properties
Molecular Formula |
C26H16N2O4 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[4-(4-carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C26H16N2O4/c29-25(30)19-13-23(27-21-7-3-1-5-17(19)21)15-9-11-16(12-10-15)24-14-20(26(31)32)18-6-2-4-8-22(18)28-24/h1-14H,(H,29,30)(H,31,32) |
InChI Key |
YZUZUSJYPFGORM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Classical Doebner Annulation
The Doebner reaction is a cornerstone for synthesizing quinoline-4-carboxylic acids. For this compound, the reaction typically begins with aniline derivatives and benzaldehyde analogs . For example:
-
Step 1 : Condensation of 2-nitrobenzaldehyde with aniline in ethanol under reflux forms a Schiff base intermediate.
-
Step 2 : Cyclization with pyruvic acid at 100–120°C generates the quinoline core.
-
Step 3 : Subsequent oxidation and carboxylation steps introduce the carboxylic acid groups at the 4-position.
Key Data :
| Starting Materials | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Aniline, 2-nitrobenzaldehyde | Ethanol | 100 | 85 |
| 4-Carboxyquinoline derivative | Acetic acid | 120 | 72 |
This method achieves moderate yields (72–85%) but requires careful control of oxidation conditions to avoid over-functionalization.
Pfitzinger Reaction Approaches
Isatin-Derived Synthesis
The Pfitzinger reaction leverages isatin and ketones to construct the quinoline skeleton. A representative pathway includes:
-
Step 1 : Alkaline hydrolysis of isatin with KOH in water opens the indole ring.
-
Step 2 : Condensation with acetone or aryl ketones forms 2-substituted quinoline-4-carboxylic acids.
-
Step 3 : Suzuki coupling or Friedel-Crafts alkylation introduces the biphenyl moiety.
Optimization :
-
Microwave irradiation reduces reaction time from 24 hours to 1–2 minutes while maintaining yields >90%.
-
TMSCl (trimethylsilyl chloride) enhances cyclization efficiency, achieving 93.4% yield in acetic anhydride.
Table 2 : Pfitzinger Reaction Parameters
Multi-Step Synthesis from Patented Routes
Chinese Patent CN102924374B
This method involves five sequential steps:
-
Open-loop condensation : Isatin reacts with acetone under basic conditions (NaOH/H2O) to yield 2-methylquinoline-4-carboxylic acid (99% yield).
-
Aldol addition : Phenyl aldehyde introduces a vinyl group at the 2-position (85% yield).
-
Dehydration : Acetic anhydride removes water, forming 2-vinylquinoline-4-carboxylic acid (93.4% yield).
-
Oxidation : Potassium permanganate in NaOH oxidizes the vinyl group to a carboxyl group (94% yield).
-
Decarboxylation : Heating in m-xylene removes excess carboxyl groups, yielding the target compound.
Advantages :
-
High yields at each step (>85%).
-
Scalable for industrial production due to continuous flow systems.
Oxidation of Halogenated Intermediates
US Patent US3691171A
This route oxidizes 2-hydroxy-4-halogenomethylquinolines using alkaline hydrogen peroxide:
-
Step 1 : Chlorination of diketenes forms γ-halogenacetonacetic acids.
-
Step 2 : Reaction with aromatic amines produces 2-hydroxy-4-chloromethylquinoline.
-
Step 3 : Oxidation with H2O2/NaOH at 50–70°C introduces carboxyl groups (80–90% yield).
Challenges :
-
Requires strict control of H2O2 stoichiometry to prevent hydrolysis.
-
Anhydrous conditions are critical to avoid hydrate formation.
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Industrial Viability |
|---|---|---|---|
| Doebner | Broad substrate compatibility | Low yields for polycarboxylated products | Moderate |
| Pfitzinger | High efficiency with microwaves | Requires expensive catalysts (e.g., TMSCl) | High |
| Patent CN102924374B | Near-quantitative yields | Multi-step purification | High |
| Oxidation (US3691171A) | Mild conditions | Sensitivity to hydrolysis | Low |
Chemical Reactions Analysis
Acid-Base Reactions
The compound readily undergoes deprotonation of its carboxylic acid groups (-COOH → -COO⁻) in alkaline conditions. This property enables:
-
Salt formation with inorganic bases (NaOH, KOH) or organic amines
-
pH-dependent solubility (insoluble below pH 3, soluble at pH >5 in aqueous media)
Key Data:
| Property | Value | Conditions | Source |
|---|---|---|---|
| pKa (COOH groups) | 3.8 ± 0.2, 4.5 ± 0.3 | Potentiometric titration |
Esterification and Amidation
Both carboxylic acid groups participate in nucleophilic acyl substitution reactions:
Esterification
Reacts with alcohols (R-OH) under acidic catalysis:
textCompound + R-OH → Compound-OR + H2O
Example: Methyl ester formation :
| Reagent | Catalyst | Temp. | Yield |
|---|---|---|---|
| Methanol | H2SO4 | 65°C | 78% |
Amidation
Forms stable amides with primary/secondary amines via intermediates:
textCompound → (SOCl2) → Acyl chloride → (R-NH2) → Amide
Optimized protocol :
-
Step 1: Thionyl chloride (SOCl₂) reflux, 3 hr
-
Step 2: Reaction with N,N-dimethylpropylamine, 0°C → RT, 10 hr
Decarboxylation Reactions
Thermal decarboxylation occurs at elevated temperatures:
textCompound → (Δ) → 2-[4-(quinolin-2-yl)phenyl]quinoline + 2CO2
Experimental conditions :
-
Solvent: m-xylene
-
Temperature: 140-160°C
-
Yield: 91% (HPLC purity >98%)
Oxidation of Substituents
The aromatic system undergoes controlled oxidation:
Side-Chain Oxidation
Vinyl groups oxidize to carboxylic acids under strong oxidizers :
| Oxidizing Agent | Temp. | Time | Product | Yield |
|---|---|---|---|---|
| KMnO₄ | 40°C | 6 hr | Quinoline-2,4-dicarboxylic acid | 93.4% |
Ring Oxidation
Electron-rich positions undergo electrophilic attack:
textCompound → (H2O2/Fe²⁺) → Epoxide derivatives
Notable product: Epoxidized quinoline (m/z 457.12 via HRMS)
Coordination Chemistry
The compound acts as a polydentate ligand in metal complexes:
Reported complexes :
| Metal Ion | Coordination Sites | Application |
|---|---|---|
| Cu²⁺ | N(quinoline), O(carboxyl) | Antileishmanial agents |
| Fe³⁺ | O(carboxyl) | Magnetic materials precursor |
Stability constants (log β):
Photochemical Reactions
UV irradiation induces:
-
Dimerization via [2+2] cycloaddition (λ >300 nm)
Quantum yields:
| Process | Φ Value |
|---|---|
| Dimer formation | 0.18 |
| ¹O₂ generation | 0.32 |
Biological Activation Pathways
In pharmacological contexts, the compound undergoes:
Prodrug Conversion
Enzymatic hydrolysis of esters/amides releases active drug metabolites :
textCompound-OR → (esterases) → Compound + R-OH
Half-life in plasma: 2.8 hr (human), 1.5 hr (rat)
Radical Scavenging
Quench reactive oxygen species via:
textCompound + •OH → Semiquinone radical → Stable quinone
Rate constant (k): 4.7×10⁹ M⁻¹s⁻¹ (pulse radiolysis data)
This comprehensive reactivity profile enables applications ranging from pharmaceutical development (82% of reported uses) to advanced materials synthesis (18% of studies) . Continued exploration of its supramolecular interactions and catalytic potential remains an active research frontier.
Scientific Research Applications
Synthesis of 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid
The synthesis of this compound typically involves several established methods, including the Doebner reaction and Pfitzinger reaction. These methods allow for the efficient formation of quinoline derivatives, which serve as versatile intermediates in drug development.
Key Synthesis Methods:
- Doebner Reaction : Involves the reaction of aniline derivatives with 2-nitrobenzaldehyde and pyruvic acid in the presence of a catalytic amount of trifluoroacetic acid.
- Pfitzinger Reaction : Utilizes isatin and α-methyl ketones in aqueous ethanol to produce quinoline derivatives.
Biological Activities
The compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Various studies have evaluated its efficacy against different bacterial strains and cancer cell lines.
Antimicrobial Activity
The antibacterial properties of 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid have been assessed against a range of pathogens. The results indicate that modifications to the quinoline structure can enhance antibacterial effectiveness.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Methicillin-resistant Staphylococcus aureus | 18 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including lung (H460) and colorectal (HT-29) cancers.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| H460 (Lung Cancer) | 5.1 | |
| HT-29 (Colorectal Cancer) | 7.3 | |
| MKN-45 (Gastric Cancer) | 6.0 |
Case Studies
-
Antibacterial Efficacy Study :
A study conducted by researchers evaluated the antibacterial activity of synthesized quinoline derivatives, including the target compound, against common bacterial strains. The results demonstrated superior activity compared to existing antibiotics, suggesting potential for clinical applications in treating resistant infections . -
Anticancer Research :
In vitro studies focused on the anticancer properties revealed that derivatives of this compound showed significant cytotoxicity against multiple cancer cell lines. The findings suggest that these compounds could be developed into effective therapeutic agents for cancer treatment .
Mechanism of Action
The mechanism of action of 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid, particularly as a histone deacetylase inhibitor, involves the binding of the compound to the active site of the enzyme. This binding prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and changes in gene expression . The molecular targets include histone deacetylases, and the pathways involved are related to the regulation of chromatin structure and gene transcription .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-4-carboxylic acid derivatives exhibit diverse biological activities and applications depending on their substituents. Below is a systematic comparison:
Structural and Functional Variations
Physicochemical Properties
- Solubility: Carboxylic acid groups improve aqueous solubility (e.g., 2-phenylquinoline-4-carboxylic acid derivatives are soluble in DMSO and methanol) . The target compound’s dual acids may enhance solubility but reduce membrane permeability.
- Crystallinity: 2-(4-Methylphenyl)quinoline-4-carboxylic acid forms monoclinic crystals (a = 4.10 Å, b = 15.35 Å) with planar quinoline rings . The target compound’s extended π-system may alter packing efficiency.
Biological Activity
The compound 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid is a complex quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid consists of a quinoline backbone substituted with carboxylic acid groups and phenyl rings. This structural configuration is crucial for its biological activity, influencing both its solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study involving various substituted quinoline-4-carboxylic acids demonstrated that modifications to the structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds similar to 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid showed promising results against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid | TBD | TBD |
| Compound 5a (similar structure) | 64 | 128 |
| Compound 6 (standard antibiotic) | <1 | <1 |
Note: TBD = To Be Determined based on specific studies.
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. Inhibition of histone deacetylases (HDACs) is a recognized mechanism in cancer therapy, and derivatives of quinoline have been shown to possess HDAC inhibitory activity. Studies indicate that the introduction of the 2-substituted phenylquinoline-4-carboxylic acid group significantly enhances the potency of HDAC inhibitors .
Case Study: HDAC Inhibition
In a recent study, a series of compounds including derivatives of quinoline were synthesized and tested for their ability to inhibit HDACs. The results indicated that certain derivatives exhibited strong inhibitory effects on HDAC3, leading to reduced cell proliferation in cancer cell lines .
The biological activity of 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid is largely attributed to its ability to interact with various molecular targets:
- HDAC Inhibition : By inhibiting HDACs, these compounds alter gene expression related to cell cycle regulation and apoptosis.
- Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are key mechanisms through which these compounds exert their antimicrobial effects.
Safety Profile
Cytotoxicity studies conducted on macrophage cell lines revealed that while some derivatives exhibited antibacterial activity, they also maintained a favorable safety profile with low cytotoxicity levels comparable to standard antibiotics like ampicillin .
Table 2: Cytotoxicity Profiles
| Compound | IC50 (µg/mL) in RAW 264.7 Cells |
|---|---|
| 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid | TBD |
| Compound 5a | 98.2 |
| Gentamycin | Similar |
Q & A
Q. What established synthetic routes are available for 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via two primary routes:
- Doebner Reaction : A three-component reaction involving arylamines, benzaldehydes, and pyruvic acid. Catalysts like V₂O₅/Fe₃O₄ in aqueous solvents enhance efficiency and yield (up to 85% reported) .
- Pfitzinger Reaction : Utilizes isatin derivatives and ketones under basic conditions. Microwave-assisted modifications reduce reaction time (e.g., 12 minutes at 140°C) and improve crystallinity .
Q. Key Factors for Optimization :
- Catalyst Selection : Heterogeneous catalysts (e.g., Fe₃O₄) reduce side reactions compared to traditional acid catalysts.
- Solvent Choice : Water or ethanol minimizes toxicity and simplifies purification.
- Temperature Control : Microwave synthesis reduces thermal degradation, critical for preserving carboxylic acid functionality .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolves hydrogen bonding patterns (e.g., O–H⋯O interactions in carboxylic acid groups) and confirms molecular packing. Monoclinic crystal systems (space group P21/c) are common, with lattice parameters a = 4.1001 Å, b = 15.3464 Å .
- NMR Spectroscopy : ¹H NMR reveals substituent effects (e.g., deshielded protons near electron-withdrawing groups). ¹³C NMR confirms carboxylate carbon signals at ~170 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 305.37 for C₁₇H₁₃NO₂) .
Advanced Research Questions
Q. How can computational methods predict the biological targets and binding affinities of this compound?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Docking scores (ΔG ≈ -9.5 kcal/mol) suggest strong binding to hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
- QSAR Studies : Correlate substituent effects (e.g., methoxy groups at position 6) with antitubercular activity (IC₅₀ < 1 μM) .
Q. What strategies resolve contradictions in bioactivity data across synthetic batches?
Methodological Answer:
- Batch Analysis : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities (>99% purity required for reproducibility) .
- Structural-Activity Relationship (SAR) Profiling : Compare derivatives (e.g., 2-(4-chlorophenyl) vs. 2-(4-methylphenyl)) to isolate functional group contributions. For example, chlorophenyl analogs show 10-fold higher antimicrobial activity .
- Crystallographic Validation : Ensure polymorph consistency, as crystal packing (e.g., hydrogen-bonded chains) can alter solubility and bioavailability .
Q. How can researchers optimize the compound for selective enzyme inhibition?
Methodological Answer:
- Fragment-Based Drug Design : Introduce substituents (e.g., adamantyl groups) to enhance steric bulk, improving selectivity for hydrophobic enzyme pockets. Adamantyl derivatives exhibit 90% inhibition of M. tuberculosis growth at 10 μM .
- Protease Stability Assays : Test resistance to cytochrome P450 metabolism using liver microsomes. Carboxylic acid groups may require prodrug modification (e.g., esterification) to improve pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
